N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769165
InChI: InChI=1S/C17H16N4O3S2/c1-23-13-5-4-11(8-14(13)24-2)12-9-25-17(20-12)21-15(22)10-26-16-18-6-3-7-19-16/h3-9H,10H2,1-2H3,(H,20,21,22)
SMILES: COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3)OC
Molecular Formula: C17H16N4O3S2
Molecular Weight: 388.5 g/mol

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide

CAS No.:

Cat. No.: VC0769165

Molecular Formula: C17H16N4O3S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide -

Specification

Molecular Formula C17H16N4O3S2
Molecular Weight 388.5 g/mol
IUPAC Name N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C17H16N4O3S2/c1-23-13-5-4-11(8-14(13)24-2)12-9-25-17(20-12)21-15(22)10-26-16-18-6-3-7-19-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Standard InChI Key TYXOYAHPOVUNKS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator